6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other arylpiperazine-based alpha1-adrenergic receptor antagonists, it may interact with its targets in a similar manner . These compounds typically bind to the alpha1-adrenergic receptors, modulating their activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it is plausible that this compound may influence these pathways.
Pharmacokinetics
Compounds with similar structures have been found to exhibit promising pharmacokinetic profiles
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may have neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various catalysts (e.g., palladium, copper) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound is explored for its pharmacokinetic and pharmacodynamic properties, aiding in the development of new drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
- 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-nitrophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the methoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can result in different biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a member of a class of triazine derivatives that have garnered attention for their potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 345.41 g/mol
- LogP : 2.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 9
These properties suggest that the compound may exhibit significant interactions with biological macromolecules, facilitating its potential activity as a therapeutic agent.
- Receptor Agonism : The compound has been identified as a potential agonist at the melanocortin-4 receptor (MC4R), which is implicated in various physiological processes including appetite regulation and energy homeostasis. Studies indicate that compounds with similar structures can enhance MC4R signaling pathways, leading to effects on weight management and metabolic disorders .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and memory .
- Antitumor Activity : Preliminary studies suggest that triazine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways associated with cell death .
Study 1: Melanocortin Receptor Agonism
A study conducted by Merck & Co. highlighted the synthesis of piperazine urea derivatives that act as MC4R agonists. These compounds exhibited promising results in preclinical models for obesity and metabolic syndrome, suggesting that modifications to the piperazine structure could enhance efficacy .
Study 2: Acetylcholinesterase Inhibition
Research involving virtual screening and molecular docking revealed that certain piperazine derivatives bind effectively to AChE's active site. The binding affinity was significantly higher for compounds structurally related to our target compound, indicating potential therapeutic applications in treating neurodegenerative diseases .
Study 3: Antitumor Properties
In vitro studies on triazine derivatives showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, suggesting that further exploration could lead to new anticancer therapies .
Data Summary
Properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-30-19-10-6-5-9-18(19)24-22-26-20(25-21(23)27-22)16-29-13-11-28(12-14-29)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWPCPQHYGCBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.